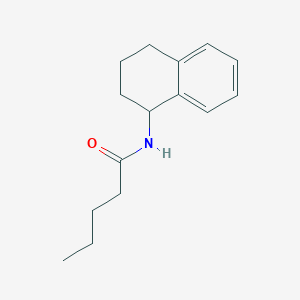![molecular formula C22H13F5N2O4 B5226571 3,4-dimethoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5226571.png)
3,4-dimethoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide, also known as PFB-DDB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP) and has been shown to have significant effects on cellular processes related to DNA repair and cell death.
Wirkmechanismus
3,4-dimethoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide exerts its effects on cellular processes through its inhibition of the enzyme PARP. PARP is an important enzyme involved in DNA repair, and its inhibition can lead to the accumulation of DNA damage and cell death. This compound has also been shown to have effects on other cellular processes, such as autophagy and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have significant effects on cellular processes related to DNA repair and cell death. Inhibition of PARP by this compound can lead to the accumulation of DNA damage and cell death, which can be beneficial in certain contexts, such as in cancer therapy. This compound has also been shown to have effects on other cellular processes, such as autophagy and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3,4-dimethoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide in scientific research is its potency and specificity as a PARP inhibitor. This compound has been shown to have significant effects on cellular processes related to DNA repair and cell death, making it a valuable tool for studying these processes in vitro and in vivo. However, there are also limitations to using this compound in lab experiments, such as its potential toxicity and the need for specialized equipment and techniques for its synthesis and purification.
Zukünftige Richtungen
There are many potential future directions for research on 3,4-dimethoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide. One area of interest is the development of new and more efficient synthesis methods for this compound, which could improve its availability and reduce its cost. Another area of interest is the investigation of this compound's potential applications in cancer therapy, particularly in combination with other treatment modalities such as radiation therapy and chemotherapy. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its effects on other cellular processes beyond DNA repair and cell death.
Synthesemethoden
3,4-dimethoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis method typically involves the use of specialized laboratory equipment and techniques, and requires a high degree of skill and expertise. The purity and quality of the final product can be affected by various factors, such as the quality of the starting materials, the reaction conditions, and the purification methods used.
Wissenschaftliche Forschungsanwendungen
3,4-dimethoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide has been extensively studied for its potential applications in scientific research. This compound has been shown to have significant effects on cellular processes related to DNA repair and cell death, making it a valuable tool for studying these processes in vitro and in vivo. This compound has also been shown to have potential applications in cancer research, as it can sensitize cancer cells to radiation therapy and chemotherapy.
Eigenschaften
IUPAC Name |
3,4-dimethoxy-N-[2-(2,3,4,5,6-pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13F5N2O4/c1-31-13-5-3-9(7-14(13)32-2)21(30)28-10-4-6-12-11(8-10)29-22(33-12)15-16(23)18(25)20(27)19(26)17(15)24/h3-8H,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLQYYRBOBMWDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C(=C(C(=C4F)F)F)F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13F5N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3,4-dimethylphenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5226488.png)
![N-cyclohexyl-2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5226500.png)

![5-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5226509.png)
![1-[(5-methyl-2-furyl)methyl]azocane](/img/structure/B5226512.png)
![3-(dimethylamino)-N-[3-(dimethylamino)benzoyl]-N-(3-methyl-2-pyridinyl)benzamide](/img/structure/B5226518.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-N-cyclohexyl-3-methoxybenzamide](/img/structure/B5226519.png)
![2-(4-nitrophenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5226533.png)



![1,3-benzodioxol-5-yl[4-(methylthio)benzyl]amine](/img/structure/B5226566.png)

![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5226582.png)
